Chiral-Specific Odor Threshold Differentiation: (R)-Enantiomer Dominance in Coffee Aroma
In a multidimensional GC study of 50 organosulfur compounds (OSCs) in specialty coffees, 2-methyltetrahydrothiophen-3-one (2-MTHT) was identified as a key chiral contributor to aroma [1]. The mean enantiomer ratio (R/S) was quantified as 1.56 in brewed coffee matrices, indicating significant enantiomeric enrichment of the (R)-form [1]. The (R)-enantiomer was further established as having the lower odor threshold compared to the (S)-enantiomer, making the chiral composition a critical determinant of sensory impact [1]. In contrast, achiral alternative thiophenones or racemic mixtures of other sulfur compounds cannot reproduce this enantiomer-specific odor potency.
| Evidence Dimension | Enantiomer ratio and odor threshold hierarchy |
|---|---|
| Target Compound Data | 2-MTHT: R/S enantiomer ratio = 1.56 (mean in brewed coffee); (R)-enantiomer exhibits lower odor threshold |
| Comparator Or Baseline | (S)-2-MTHT: higher odor threshold; achiral thiophenones: no enantiomer-specific odor differentiation |
| Quantified Difference | Enantiomer ratio of 1.56 (R/S); relative odor threshold difference not numerically specified but (R) < (S) |
| Conditions | Brewed specialty coffee matrix; analysis by heart-cutting chiral GC-GC and GC×GC |
Why This Matters
For flavor and fragrance formulation requiring precise odor impact, the enantiomer ratio directly controls aroma intensity—substituting with racemic material or alternative thiophenones alters the sensory profile in a quantifiable manner.
- [1] Pua A, Huang Y, Vivian Goh RM, Ee KH, Li L, Cornuz M, Lassabliere B, Jublot L, Liu SQ, Yu B. Multidimensional Gas Chromatography of Organosulfur Compounds in Coffee and Structure-Odor Analysis of 2-Methyltetrahydrothiophen-3-one. J Agric Food Chem. 2023;71(10):4337-4345. View Source
